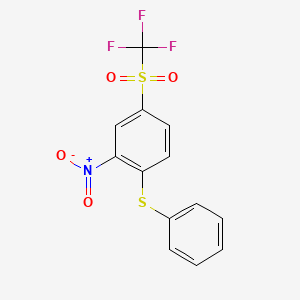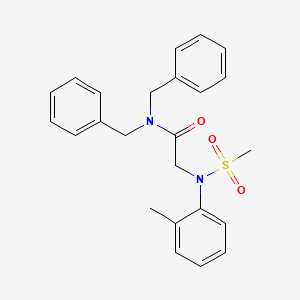
2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene
Übersicht
Beschreibung
2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group, a phenylsulfanyl group, and a trifluoromethylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene typically involves the nitration of a suitable precursor compound followed by the introduction of the phenylsulfanyl and trifluoromethylsulfonyl groups. One common synthetic route is as follows:
Nitration: The precursor benzene compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Phenylsulfanyl Group Introduction: The nitrobenzene derivative is then reacted with a phenylsulfanyl reagent under appropriate conditions to introduce the phenylsulfanyl group.
Trifluoromethylsulfonyl Group Introduction: Finally, the compound is treated with a trifluoromethylsulfonyl reagent to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylsulfanyl and trifluoromethylsulfonyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-1-phenylsulfanyl-4-(trifluoromethyl)benzene
- 2-Nitro-1-(phenylsulfanyl)-4-(trifluoromethyl)benzene
Uniqueness
2-Nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene is unique due to the presence of both the trifluoromethylsulfonyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-nitro-1-phenylsulfanyl-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4S2/c14-13(15,16)23(20,21)10-6-7-12(11(8-10)17(18)19)22-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQWJRYIMHJAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE](/img/structure/B3438627.png)
![5-(4-ETHOXYANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B3438630.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B3438635.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3438643.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3438650.png)
![METHYL 4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOATE](/img/structure/B3438656.png)

![4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE](/img/structure/B3438689.png)


![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3438716.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B3438723.png)
![2-[2-[(3-Ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl]sulfanylbenzoic acid](/img/structure/B3438727.png)

